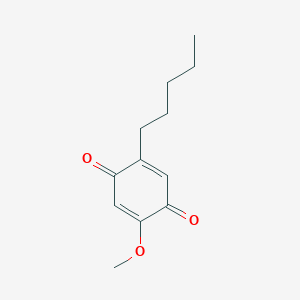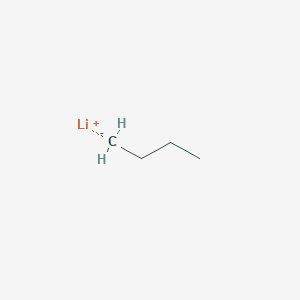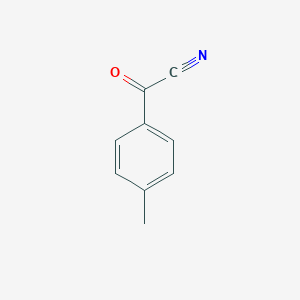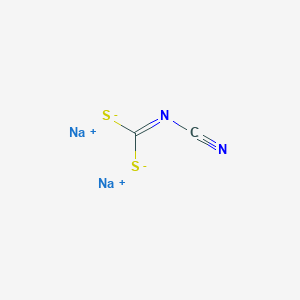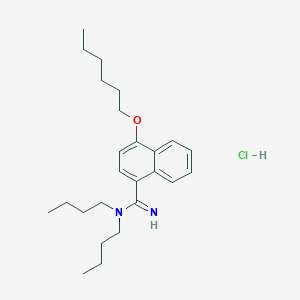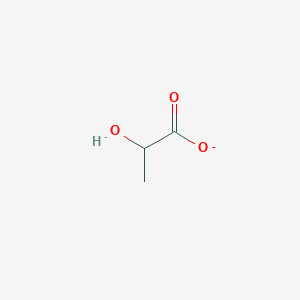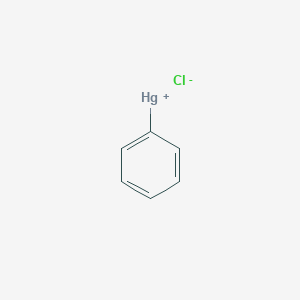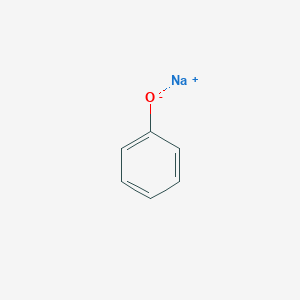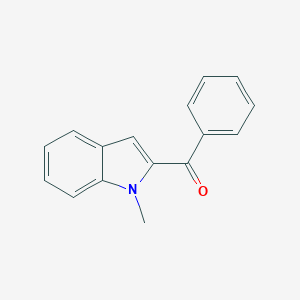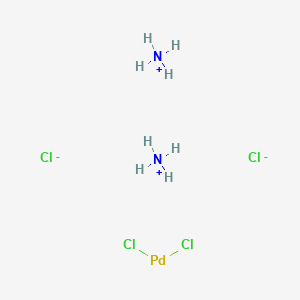
Ammonium tetrachloropalladate(II)
Vue d'ensemble
Description
Synthesis Analysis
While there is no specific paper on the synthesis of Ammonium tetrachloropalladate(II), similar compounds have been synthesized using various methods. For example, tetra(n-butyl)ammonium nitrite reacts with other compounds to yield complex structures (Sievertsen et al., 1997). This method could potentially be adapted for synthesizing Ammonium tetrachloropalladate(II).
Molecular Structure Analysis
Ammonium tetrachloropalladate(II)'s molecular structure can be analyzed through X-ray diffraction, similar to other ammonium compounds. For instance, a layered ammonium nickel molybdate was characterized using X-ray diffraction, revealing its crystal structure and dimensions (Levin et al., 1996).
Chemical Reactions and Properties
Compounds like Ammonium tetrachloropalladate(II) often exhibit unique chemical reactions and properties. For instance, ion association complexes of similar compounds have been studied for their distribution behavior between different phases (Yamamoto et al., 1992). These properties are crucial in understanding the compound's behavior in different environments.
Physical Properties Analysis
The physical properties of Ammonium tetrachloropalladate(II) can be deduced from similar compounds. For example, the study of layered organic-inorganic hybrid compounds shows how they undergo structural phase transitions, which could be relevant for Ammonium tetrachloropalladate(II) (Liao et al., 2014).
Applications De Recherche Scientifique
Ion Association Complexes Study : Yamamoto et al. (1992) investigated the distribution behavior of ion association complexes of tetrahalogenopalladate(II) ions with quaternary ammonium cations, finding linear relationships between extraction constants and the number of carbon atoms in the quaternary ammonium ions (Yamamoto, Fujibayashi, & Motomizu, 1992).
Palladium(II) Extraction : Inoue et al. (1988) explored the extraction behavior of palladium(II) from ammonium chloride solutions, concluding that the extraction rate of the palladium(II)-extractant complex could be explained by an interfacial reaction model (Inoue, Baba, Yoshizuka, & Oka, 1988).
σ-Bonded Complex Formation : Kasahara et al. (1969) reported the formation of σ-bonded complexes between sodium tetrachloropalladate(II) and 2-vinylpyridine in various alcohols (Kasahara, Tanaka, & Izumi, 1969).
Oxidizers for Propulsion : Christe et al. (2009) identified novel compounds, including ammonium salts of tetranitroborate and tetrakis, as potential nontoxic replacements for ammonium perchlorate in propulsion applications (Christe, Haiges, Wilson, Wagner, & Jones, 2009).
Electrochemical Photocatalysis : Lahtinen et al. (2000) demonstrated the use of electrochemically generated interfacial palladium particles, prepared by reducing ammonium tetrachloropalladate in the aqueous phase, as photocatalysts in liquid∣liquid reactions (Lahtinen, Fermín, Jensen, Kontturi, & Girault, 2000).
Pharmaceutical Analysis : Raggi et al. (1991) developed a spectrophotometric method using ammonium tetrachloropalladate for the stability control of pharmaceutical formulations containing glutathione and its oxidation product (Raggi, Nobile, & Giovannini, 1991).
Ammonium Tetrathiomolybdate Therapy in Wilson Disease : Brewer et al. (1996) investigated the efficacy and toxic effects of ammonium tetrathiomolybdate in treating neurologically affected patients with Wilson disease (Brewer, Hedera, Kluin, Carlson, Askari, Dick, Sitterly, & Fink, 1996).
Safety And Hazards
Ammonium tetrachloropalladate(II) is considered hazardous. It may be harmful if swallowed, cause skin irritation, serious eye damage, and may cause respiratory irritation . Proper personal protective equipment should be worn when handling this compound, and it should be used only in a well-ventilated area .
Propriétés
IUPAC Name |
diazanium;tetrachloropalladium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.2H3N.Pd/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKVTUVFHGUMMN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].Cl[Pd-2](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4H8N2Pd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14349-67-8 (Parent) | |
| Record name | Ammonium chloropalladite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
284.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green odorless powder; Hygroscopic; [Alfa Aesar MSDS] | |
| Record name | Ammonium tetrachloropalladate(II) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11890 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Ammonium tetrachloropalladate(II) | |
CAS RN |
13820-40-1 | |
| Record name | Ammonium chloropalladite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013820401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palladate(2-), tetrachloro-, ammonium (1:2), (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diammonium tetrachloropalladate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.075 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



